molecular formula C10H13ClN2 B10847632 Chlorophenylpiperazine

Chlorophenylpiperazine

Cat. No.: B10847632
M. Wt: 196.67 g/mol
InChI Key: JQQKTEXFNXKDIQ-UHFFFAOYSA-N
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Description

Chlorophenylpiperazine: is a chemical compound belonging to the phenylpiperazine class. It is known for its psychoactive properties and has been used in scientific research to study its effects on the central nervous system. The compound is often found in various forms, including meta-chlorophenylpiperazine, which is a common variant.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorophenylpiperazine can be synthesized through several methods. One common route involves the reaction of phenylpiperazine with chlorinating agents. For example, meta-chlorophenylpiperazine can be synthesized by reacting phenylpiperazine with thionyl chloride under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions using high-purity reagents. The process typically includes steps such as chlorination, purification, and crystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Chlorophenylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chlorophenylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its effects on neurotransmitter systems, particularly serotonin receptors.

    Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders such as depression and anxiety.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

Chlorophenylpiperazine exerts its effects primarily through its interaction with serotonin receptors in the brain. It acts as an agonist at the 5-hydroxytryptamine receptor 2C, leading to increased serotonin activity. This interaction affects various neurotransmitter pathways, influencing mood, appetite, and other physiological functions .

Comparison with Similar Compounds

Chlorophenylpiperazine is often compared with other phenylpiperazine derivatives such as:

Uniqueness: this compound’s unique binding profile to serotonin receptors and its specific effects on neurotransmitter systems make it a valuable compound for research in neuropharmacology and psychopharmacology .

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

2-chloro-1-phenylpiperazine

InChI

InChI=1S/C10H13ClN2/c11-10-8-12-6-7-13(10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2

InChI Key

JQQKTEXFNXKDIQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1)Cl)C2=CC=CC=C2

Origin of Product

United States

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